methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate typically involves the esterification of 3-bromo-2,4,6-trifluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 3-bromo-2,4,6-trifluorophenylacetic acid.
Reduction: Formation of 3-bromo-2,4,6-trifluorophenylethanol.
Scientific Research Applications
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate depends on the specific application and the target molecule it interacts with. In general, the presence of the bromine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules. For example, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(3-chloro-2,4,6-trifluorophenyl)acetate
- Methyl 2-(3-bromo-2,4-difluorophenyl)acetate
Comparison: Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to similar compounds with fewer fluorine atoms or different halogen substitutions. This unique substitution pattern can lead to differences in physical properties, such as boiling point and solubility, as well as variations in reactivity in chemical reactions.
Properties
CAS No. |
1805468-38-5 |
---|---|
Molecular Formula |
C9H6BrF3O2 |
Molecular Weight |
283 |
Purity |
0 |
Origin of Product |
United States |
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